![molecular formula C6H14ClNO3 B1665045 (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride CAS No. 161302-93-8](/img/structure/B1665045.png)
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride
Overview
Description
“(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride” is a chemical compound with the molecular formula C6H14ClNO3 . It is also known by the synonyms Isofagomine and D-Isofagomine . This compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of “(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride” is 183.63 . The exact structure of this compound is not provided in the search results.Physical And Chemical Properties Analysis
“(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride” should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . The boiling point of this compound is not provided .Scientific Research Applications
Inhibition of Glycogen Phosphorylase
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride, also known as Isofagomine, has been studied for its inhibitory effects on liver glycogen phosphorylase. The (3R,4R,5R) configuration of this compound is essential for obtaining significant inhibitory effects at submicromolar concentration. It has been found that all three hydroxy groups should be present without substitution to achieve optimal inhibition. Some N-substituted derivatives of Isofagomine also retain inhibitory effects, although they are less active compared to the parent compound. Isofagomine can prevent basal and glucagon-stimulated glycogen degradation in cultured hepatocytes, indicating its potential application in managing glycogen storage diseases or diabetes (Jakobsen et al., 2001).
Asymmetric Synthesis of Piperidines
The compound has also been utilized in the asymmetric synthesis of various 3,5-dioxygenated piperidines, which possess pharmacological properties. An efficient method was developed to obtain a mixture of achiral cis- and racemic trans-3,5-piperidine diol from N-benzylglycinate. Subsequent enzymatic and catalytic reactions allowed for the transformation of this mixture into the cis-(3R,5S)-diacetate with high diastereoselectivity. These synthesis methods open the door for the creation of piperidine-based compounds with potential pharmacological applications (Olofsson et al., 2006).
Glycosidase Inhibition
The synthesis of (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride, or Isofagomine, has been explored due to its potent inhibitory action on β-glucosidase. The synthesis involved a series of steps starting from specific glucose derivatives, highlighting its potential as a glycosidase inhibitor. This characteristic could be beneficial in the development of therapeutic agents for diseases like Gaucher's disease, where glucosidase activity is a significant concern (Jespersen et al., 1994).
Safety And Hazards
properties
IUPAC Name |
(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H/t4-,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFHYCYDUDOIS-RWOHWRPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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